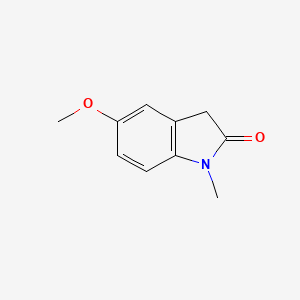

3-(Pyrrolidin-3-yl)propan-1-ol

Overview

Description

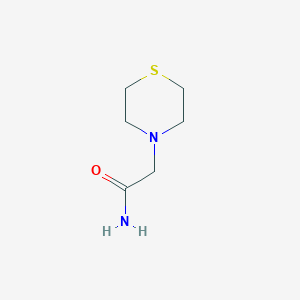

3-(Pyrrolidin-1-yl)propan-1-ol, also known as 1-Pyrrolidinepropanol, 3-(1-Pyrrolidyl)-1-propanol, or 1-(3-Hydroxypropyl)pyrrolidine, is a chemical compound with the molecular formula C7H15NO . It is a colorless to light yellow clear liquid .

Molecular Structure Analysis

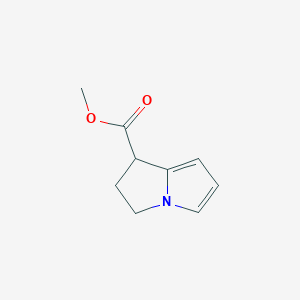

The molecular weight of 3-(Pyrrolidin-1-yl)propan-1-ol is 129.20 . It has 24 bonds in total, including 9 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrolidine .Physical and Chemical Properties Analysis

3-(Pyrrolidin-1-yl)propan-1-ol is a liquid at 20 degrees Celsius . It has a boiling point of 135 °C/80 mmHg and a flash point of 98 °C . The specific gravity at 20/20 is 0.97 .Scientific Research Applications

Organocatalysis

A derivative of "3-(Pyrrolidin-3-yl)propan-1-ol" has been explored as a new chiral organocatalyst for asymmetric Michael addition, demonstrating good to high yield and excellent enantioselectivities. This highlights the compound's potential in facilitating stereoselective chemical reactions, which is crucial for the synthesis of chiral drugs and other bioactive molecules (Cui Yan-fang, 2008).

Synthesis of Pyrrolizidines

The compound has been utilized in the synthesis of pyrrolizidines through an acid-mediated annulation reaction, showcasing its versatility in forming structurally complex and biologically significant molecules (Isabel P. Kerschgens & K. Gademann, 2015).

Chiral Auxiliaries and Selectivity Markers

Another application includes its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions. This derivative significantly influenced the stereoselectivity of reactions, underscoring its importance in the synthesis of enantiomerically pure compounds (E. Hedenström, F. Andersson, & M. Hjalmarsson, 2000).

Anti-inflammatory Agents

Studies on the metabolism of certain derivatives in rat liver subcellular fractions have revealed their potential as anti-inflammatory agents, offering insights into their pharmacological activities and metabolic pathways (Sang Kyu Lee et al., 2006).

α_1 Receptor Antagonists

Derivatives of "this compound" have also been synthesized and evaluated for their α_1 receptor antagonistic activity, indicating their potential applications in treating conditions related to α_1 receptor activity (J. Hon, 2013).

Safety and Hazards

3-(Pyrrolidin-1-yl)propan-1-ol is considered hazardous. It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Mechanism of Action

Target of Action

It is structurally similar to procyclidine , which is known to act on the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, affecting smooth muscle contraction, heart rate, and numerous other physiological functions .

Mode of Action

Based on its structural similarity to procyclidine , it may act by blocking central cholinergic receptors , thus balancing cholinergic and dopaminergic activity in the basal ganglia . This could result in antispasmodic effects on smooth muscle .

Biochemical Pathways

Compounds with a pyrrolidine ring, such as this one, are known to be versatile scaffolds for biologically active compounds . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Based on its structural similarity to procyclidine , it may exert an antispasmodic effect on smooth muscle and potentially produce mydriasis and reduction in salivation .

Biochemical Analysis

Biochemical Properties

Pyrrolidine compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound and the biological context .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-pyrrolidin-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-5-1-2-7-3-4-8-6-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOZIRLSDPKUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319009 | |

| Record name | 3-Pyrrolidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-51-6 | |

| Record name | 3-Pyrrolidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]quinoline-2-carboxylic acid](/img/structure/B3357922.png)

![4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3357939.png)

![Pyrido[3,4-e]-1,2,4-triazine](/img/structure/B3357959.png)

![8-Acetyl-8-azabicyclo[3.2.1]octane](/img/structure/B3357980.png)

![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3357986.png)

![2-Butylpyrazolo[1,5-a]pyridine](/img/structure/B3357992.png)